molecular formula C14H34B2N2S B15165385 N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine CAS No. 184865-01-8

N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine

Cat. No.: B15165385
CAS No.: 184865-01-8
M. Wt: 284.1 g/mol
InChI Key: WJVRVICNPLVNAT-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine is a complex organoboron compound Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine involves multiple steps. One common approach is the reaction of tert-butylamine with diethylborane in the presence of a suitable catalyst. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature. The reaction proceeds through the formation of intermediate boron complexes, which are then further reacted with ethylamine and sulfur-containing reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation, crystallization, and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of boron-oxygen bonds.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-sulfur bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron or sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often conducted at low temperatures to prevent decomposition.

    Substitution: Various nucleophiles such as halides, amines, and thiols; reactions may require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce boron-free amines and thiols.

Scientific Research Applications

N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine involves its ability to form stable complexes with various substrates. The boron atoms in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The sulfur and nitrogen atoms also play a crucial role in stabilizing the intermediate complexes, enhancing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine stands out due to its dual boron centers, which provide unique reactivity and stability. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation.

Properties

CAS No.

184865-01-8

Molecular Formula

C14H34B2N2S

Molecular Weight

284.1 g/mol

IUPAC Name

N-diethylboranyl-N-[diethylboranyl(ethyl)amino]sulfanyl-2-methylpropan-2-amine

InChI

InChI=1S/C14H34B2N2S/c1-9-15(10-2)17(13-5)19-18(14(6,7)8)16(11-3)12-4/h9-13H2,1-8H3

InChI Key

WJVRVICNPLVNAT-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)N(CC)SN(B(CC)CC)C(C)(C)C

Origin of Product

United States

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